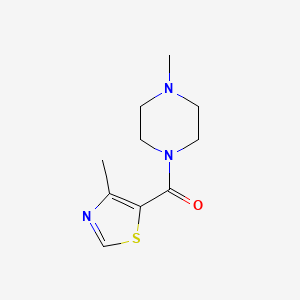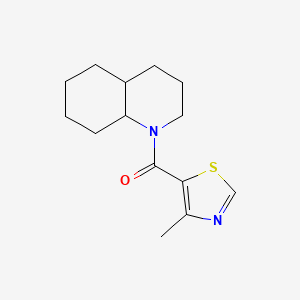
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone, also known as DMXAA, is a synthetic organic compound that has been shown to have anticancer properties. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone works by activating the STING (Stimulator of Interferon Genes) pathway, which is a critical component of the innate immune system. This pathway is activated when 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone binds to a protein called cyclic GMP-AMP synthase (cGAS) in the cytosol of cells. This binding leads to the production of cyclic GMP-AMP (cGAMP), which then binds to and activates the STING protein. Activated STING then induces the production of cytokines, including interferons, that promote tumor cell death.
Biochemical and Physiological Effects:
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer properties, 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone has been shown to induce fever, hypotension, and thrombocytopenia in animal studies. These effects are thought to be due to the activation of the immune system and the release of cytokines. 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone also has a well-established mechanism of action, which makes it a useful tool for studying the immune system and cytokine production. However, 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone has some limitations for lab experiments. It has been shown to have species-specific effects, which means that the results of animal studies may not be directly applicable to humans. 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone also has a narrow therapeutic window, which means that it can be toxic at high doses.
Direcciones Futuras
There are several future directions for research on 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone. One area of interest is the development of 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone analogs that have improved pharmacological properties, such as increased potency and decreased toxicity. Another area of interest is the use of 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone as an adjuvant therapy in combination with other anticancer drugs. 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone has also been studied for its potential use in the treatment of viral infections, and future research may focus on this area. Overall, 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone has shown great promise as an anticancer agent, and further research may lead to its eventual use in the clinic.
Métodos De Síntesis
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone can be synthesized through a multistep process that involves the reaction of 3-methyl-5-chloro-4-formyl-2-oxazoline with 2,3-dihydroindole in the presence of a base. The resulting intermediate is then treated with acetic anhydride to yield 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone. This synthesis method has been optimized over the years to increase the yield and purity of 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone.
Aplicaciones Científicas De Investigación
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone has been extensively studied for its anticancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung, colon, breast, and melanoma. 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone works by activating the immune system and inducing the production of cytokines that promote tumor cell death. In addition to its anticancer properties, 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone has also been studied for its potential use in the treatment of viral infections and as an anti-inflammatory agent.
Propiedades
IUPAC Name |
2-(5-chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9-11(14(15)19-16-9)8-13(18)17-7-6-10-4-2-3-5-12(10)17/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDGSNPCYUBIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CC(=O)N2CCC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-(2,3-dihydroindol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[5-(furan-2-yl)-1-(pyrrolidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B7544546.png)
![2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544551.png)


![N-[3-(acetylamino)phenyl]-2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetamide](/img/structure/B7544583.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N'-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide](/img/structure/B7544588.png)

![1-pyrazin-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]piperidine-3-carboxamide](/img/structure/B7544607.png)
![1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7544614.png)
![N-(3-hydroxypropyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B7544621.png)
![6-(6-methoxy-2-methylquinolin-4-yl)-2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B7544633.png)
![4-[2-(2-bicyclo[2.2.1]heptanyl)ethylamino]-5-chloro-1H-pyridazin-6-one](/img/structure/B7544635.png)
![4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7544642.png)
![2-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,3-benzothiazole](/img/structure/B7544646.png)